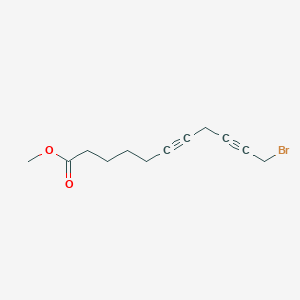
Methyl 11-bromoundeca-6,9-diynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-bromoundeca-6,9-diynoate is an organic compound with the molecular formula C12H15BrO2 It is characterized by the presence of a bromine atom and two triple bonds in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-bromoundeca-6,9-diynoate typically involves the bromination of an appropriate precursor. One common method involves the reaction of 11-hydroxyundeca-6,9-diynyl acetate with phosphorus tribromide in anhydrous ether. The reaction is carried out at room temperature for 12 hours under an inert atmosphere, followed by cooling and aqueous workup .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 11-bromoundeca-6,9-diynoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: The triple bonds can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Reduction Reactions: The triple bonds can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the triple bonds.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Coupling: Products include biaryl or diaryl compounds.
Reduction: Products include alkenes or alkanes, depending on the extent of reduction.
Wissenschaftliche Forschungsanwendungen
Methyl 11-bromoundeca-6,9-diynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of brominated compounds on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 11-bromoundeca-6,9-diynoate involves its reactivity due to the presence of the bromine atom and triple bonds. The bromine atom can participate in nucleophilic substitution reactions, while the triple bonds can undergo addition and coupling reactions. These reactive sites make it a versatile compound in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 11-bromoundecanoate: Similar structure but lacks the triple bonds.
11-Bromoundeca-6,9-diynyl acetate: Similar structure but with an acetate group instead of a methyl ester.
Uniqueness
Methyl 11-bromoundeca-6,9-diynoate is unique due to the presence of both a bromine atom and two triple bonds, which confer distinct reactivity patterns compared to similar compounds. This makes it particularly useful in synthetic organic chemistry for constructing complex molecules .
Eigenschaften
Molekularformel |
C12H15BrO2 |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
methyl 11-bromoundeca-6,9-diynoate |
InChI |
InChI=1S/C12H15BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h4-6,8,10-11H2,1H3 |
InChI-Schlüssel |
GVSACINPIWIJRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCC#CCC#CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


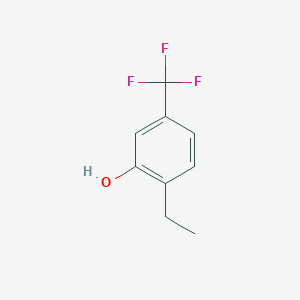
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)
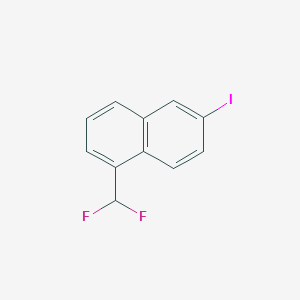
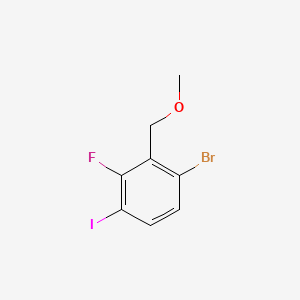
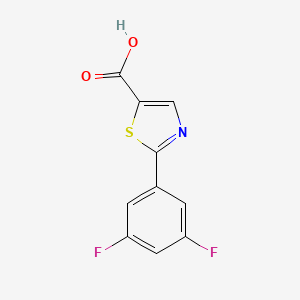
![2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)
![N-[(2S,3R,4R,5S,6R)-4-hydroxy-2,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B14769509.png)
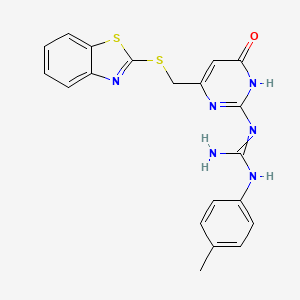

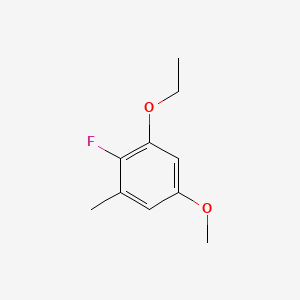
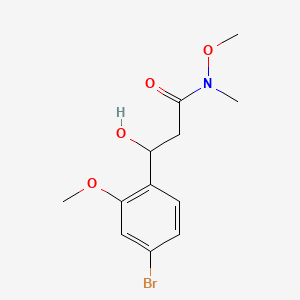
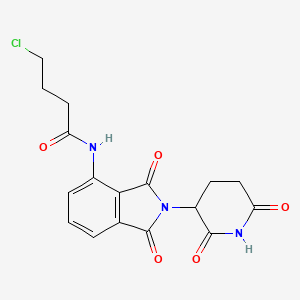
![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
